molecular formula C17H16N2O4S B14424916 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine CAS No. 80852-42-2

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine

Cat. No.: B14424916
CAS No.: 80852-42-2
M. Wt: 344.4 g/mol
InChI Key: KKDDDZZQBXYTFL-INIZCTEOSA-N
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Description

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is a synthetic compound with a complex structure that includes a cyano group, a sulfonyl group, and a phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine typically involves multiple steps, including the introduction of the cyano group, the sulfonyl group, and the phenylalanine backbone. Common synthetic routes may involve:

    Nitration: Introduction of the cyano group through nitration reactions.

    Sulfonation: Addition of the sulfonyl group using sulfonating agents.

    Peptide Coupling: Formation of the phenylalanine backbone through peptide coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce sulfides.

Scientific Research Applications

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-(4-methylbenzene-1-sulfonyl)-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.

    4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-tyrosine: A structurally related compound with a hydroxyl group on the aromatic ring.

Uniqueness

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80852-42-2

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C17H16N2O4S/c1-12-2-8-15(9-3-12)24(22,23)19-16(17(20)21)10-13-4-6-14(11-18)7-5-13/h2-9,16,19H,10H2,1H3,(H,20,21)/t16-/m0/s1

InChI Key

KKDDDZZQBXYTFL-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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